Butyl Acrylamidoglycolate Butyl Ether
Description
Butyl acrylamidoglycolate butyl ether (BAGBE) is a synthetic monomer characterized by its dual ether and ester functionalities. It is synthesized via a multi-step process involving the reaction of butyl glyoxylate hemiacetal with acrylamide, followed by etherification with butanol in the presence of acid catalysts such as sulfuric acid . This compound is designed to minimize polymeric byproducts, achieving yields of 85–90% under optimized conditions . BAGBE’s structure includes a glycolate backbone with butyl ether and ester groups, which enhance its hydrophobicity and reactivity in polymerization processes. Its primary applications include use in coatings, adhesives, and biomedical materials due to its ability to form crosslinked networks .
Properties
CAS No. |
77402-13-2 |
|---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
butyl 2-butoxy-2-(prop-2-enoylamino)acetate |
InChI |
InChI=1S/C13H23NO4/c1-4-7-9-17-12(14-11(15)6-3)13(16)18-10-8-5-2/h6,12H,3-5,7-10H2,1-2H3,(H,14,15) |
InChI Key |
XMUHBEXIJQLEDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C(=O)OCCCC)NC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Physicochemical Properties
| Property | BAGBE | MAGME | Ethyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 255.35 | 157.17 | 185.22 |
| Solubility | Organic solvents | Water-miscible | Ethanol, THF |
| Thermal Stability (°C) | 150–200 | 120–180 | 130–190 |
| Reactivity in Copolymers | High crosslinking | Moderate | Low |
Table 3: Application-Specific Performance
- Cytotoxicity: BAGBE-containing graft copolymers (e.g., CC-PBA-PVBE) show low cytotoxicity at low concentrations, but residual monomers may induce cell morphology changes (e.g., HDFs becoming spherical) .
- Polymerization Efficiency : MAGME copolymerizes rapidly in emulsion systems, forming core-shell particles with styrene and butyl acrylate , whereas BAGBE’s bulkier structure slows reaction kinetics but enhances mechanical stability .
Key Research Findings
- Synthesis Efficiency: BAGBE achieves higher yields (85–90%) compared to MAGME (80–85%) due to optimized butanol removal .
- Copolymer Structure : BAGBE forms alternating blocks with vinyl butyl ether in collagen grafts, increasing molecular weight from 280 kDa to 330 kDa while maintaining low polydispersity (Mw/Mn = 1.2) .
- Limitations: Residual butyl monomers in BAGBE synthesis may require additional purification steps to mitigate cytotoxicity in biomedical applications .
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